molecular formula C18H17FN4O2 B10905836 N-(4,6-dimethylpyridin-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(4,6-dimethylpyridin-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10905836
M. Wt: 340.4 g/mol
InChI Key: UWZSKATWZKGJAV-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with dimethyl groups, a pyrazole ring, and a fluorophenoxy moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine and pyrazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyridin-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing

Properties

Molecular Formula

C18H17FN4O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H17FN4O2/c1-12-9-13(2)20-17(10-12)21-18(24)16-7-8-23(22-16)11-25-15-5-3-14(19)4-6-15/h3-10H,11H2,1-2H3,(H,20,21,24)

InChI Key

UWZSKATWZKGJAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)F)C

Origin of Product

United States

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